Ipratropium

Catalog No.
S530790
CAS No.
60205-81-4
M.F
C20H30NO3+
M. Wt
332.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipratropium

CAS Number

60205-81-4

Product Name

Ipratropium

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1

InChI Key

OEXHQOGQTVQTAT-PPAWOBCPSA-N

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Solubility

Freely soluble

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane, Atrovent, Ipratropium, Ipratropium Bromide, Ipratropium Bromide Anhydrous, Ipratropium Bromide Monohydrate, Ipratropium Bromide, (endo,anti)-Isomer, Ipratropium Bromide, (exo,syn)-Isomer, Ipratropium Bromide, endo-Isomer, Itrop, N Isopropylatropine, N-Isopropylatropine, Sch 1000, Sch 1178, Sch-1000, Sch-1178, Sch1000, Sch1178

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C

Description

The exact mass of the compound Ipratropium is 411.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble7.01e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Atropine Derivatives. It belongs to the ontological category of organic bromide salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ipratropium bromide is a quaternary ammonium compound classified as an anticholinergic bronchodilator. Its chemical structure is described as 8-azoniabicyclo [3.2.1]-octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, bromide, monohydrate. This compound is typically encountered as a white crystalline solid, which is freely soluble in water and lower alcohols but relatively insoluble in non-polar solvents. Ipratropium bromide is primarily used in inhalation solutions for treating respiratory conditions such as chronic obstructive pulmonary disease and asthma, functioning by relaxing bronchial smooth muscle and facilitating airflow .

Ipratropium bromide acts by antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype found in bronchial tissues. This inhibition prevents the contraction of bronchial smooth muscle induced by acetylcholine, leading to bronchodilation. The compound does not penetrate the blood-brain barrier due to its quaternary ammonium structure, which minimizes systemic side effects. Upon administration, ipratropium undergoes minimal metabolism, with approximately 90% of the dose excreted unchanged in urine .

The primary biological activity of ipratropium bromide is its bronchodilatory effect achieved through the blockade of muscarinic receptors. This action leads to a decrease in intracellular cyclic guanosine monophosphate levels, resulting in reduced smooth muscle contractility and mucus secretion in the airways. The onset of action typically occurs within 15 to 30 minutes after inhalation, with effects lasting approximately 4 to 6 hours . Adverse effects may include dry mouth, headache, and potential urinary retention, particularly in patients with pre-existing conditions affecting bladder function .

Ipratropium bromide is synthesized through a reaction involving atropine and isopropyl bromide. The process typically involves the following steps:

  • Formation of the quaternary ammonium compound: Atropine reacts with isopropyl bromide under controlled conditions to yield ipratropium.
  • Purification: The resultant product undergoes purification processes such as crystallization or chromatography to ensure high purity.
  • Characterization: Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of ipratropium bromide .

Ipratropium bromide is widely used in clinical settings for:

  • Chronic Obstructive Pulmonary Disease: It alleviates symptoms by dilating airways.
  • Asthma Management: Used as a maintenance therapy to prevent bronchospasm.
  • Nasal Spray Formulation: Employed for treating rhinorrhea associated with allergic rhinitis.

It is included on the World Health Organization's List of Essential Medicines due to its critical role in respiratory care .

Compound NameChemical StructureUnique Features
Tiotropium BromideQuaternary ammonium compoundLonger duration of action compared to ipratropium
Aclidinium BromideQuaternary ammonium compoundRapid hydrolysis leading to shorter half-life
GlycopyrrolateTertiary aminePrimarily used for gastrointestinal disorders
AtropineTertiary amineNon-selective muscarinic antagonist

Ipratropium's unique quaternary structure prevents it from crossing the blood-brain barrier, thus reducing central nervous system side effects commonly associated with other anticholinergics like atropine . Its specific formulation for inhalation also allows targeted delivery to the lungs while minimizing systemic exposure.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.22256882 g/mol

Monoisotopic Mass

332.22256882 g/mol

Boiling Point

Decomposes at 230 ºC

Heavy Atom Count

24

LogP

0.038

Appearance

White to off-white crystalline powder.

Melting Point

230 - 232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

22254-24-6 (bromide)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Inhaled ipratropium is indicated in combination with inhaled beta-agonist systemic corticosteroids for the management of severe exacerbations of asthma flares requiring treatment. Asthma exacerbations are characterized by a progressive increase in one or more of asthma symptoms accompanied by a decrease in expiratory flow. As a single agent, ipratropium was indicated for the symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis for patients 5 years or older. It does not alleviate nasal congestion nor sneezing. Rhinorrhea refers to recurrent or chronic watery nasal discharge. This condition is debilitating and its pathogenesis and etiology is complex and not very well understood presenting very substantial cost burden. Additionally, ipratropium is indicated as a bronchodilator for maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease including chronic bronchitis and emphysema. The chronic obstructive pulmonary disease includes a large number of conditions characterized by breathlessness. As this includes several conditions, the etiology, symptoms, and treatments are diverse. Ipratropium has also been studied to be used for the treatment of sialorrhea. Sialorrhea is a common symptom that accompanies different neurologic conditions and it is characterized by drooling or excessive salivation.
FDA Label

Livertox Summary

Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Pharmacology

Ipratropium is a short-acting agent that inhibits the parasympathetic nervous system at the level of the airway which then produces bronchodilatation. The effect of this agent starts after 1-2 hours and it is known to last only from 4 to 6 hours.[A176945] As part of the effect, ipratropium relaxes the bronchial airways which reverse the narrowing that accounts for wheezy breathing, chest tightness, cough and abnormal gas exchange.[T457] In clinical trials where ipratropium was used in the initial management of status asthmaticus, it was demonstrated a clear benefit in pulmonary function in children and adults. However, the continuous use of ipratropium after an acute asthmatic attack is not proven to be significantly advantageous[A176939] nor the prophylactic administration of this agent.[T542]
Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

MeSH Pharmacological Classification

Cholinergic Antagonists

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AX - Other nasal preparations
R01AX03 - Ipratropium bromide
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BB - Anticholinergics
R03BB01 - Ipratropium bromide

Mechanism of Action

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

24358-20-1
58073-59-9
60251-88-9
22254-24-6

Absorption Distribution and Excretion

Ipratropium is a topically active but poorly absorbed agent. The lack of absorption potential in the mucosal surfaces is associated with the presence of a charge in the 5-valent nitrogen. The molecule itself presents very large topic effectiveness however, it does not produce detectable blood levels nor systemic effects. Serum levels of ipratropium after oral or inhaled administration are very low, corresponding to only 1-2% of the administered dose. These low levels peak after 1-2 hours and it presents a low bioavailability of 2%.
About 80-100% of the administered dose of ipratropium is excreted in the urine leaving less than 20% of the dose to be eliminated through the feces. From the urine eliminated portion, almost all the drug is found unchanged. However, when ipratropium is orally administered, due to its low absorption, most of the dose is recovered in the feces with a very minimal amount found in the urine.
Ipratropium has a volume of distributions of 4.6 L/kg and hence, it is known to be highly distributed in the tissues.
The average clearance rate of ipratropium is of 2.3 L/min with a renal clearance of 0.9 L/min.

Metabolism Metabolites

Ipratropium is metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes. From the orally administered dose, about 90% of the dose is excreted unchanged. The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid and tropane.

Wikipedia

Ipratropium
Ipratropium bromide

Biological Half Life

Ipratropium presents a short half-life of about 1.6 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2024-02-18
1: Cheyne L, Irvin-Sellers MJ, White J. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2015 Sep 22;9:CD009552. doi: 10.1002/14651858.CD009552.pub3. Review. PubMed PMID: 26391969.
2: Cheyne L, Irvin-Sellers MJ, White J. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 Sep 16;9:CD009552. doi: 10.1002/14651858.CD009552.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;9:CD009552. PubMed PMID: 24043433.
3: AlBalawi ZH, Othman SS, Alfaleh K. Intranasal ipratropium bromide for the common cold. Cochrane Database Syst Rev. 2013 Jun 19;6:CD008231. doi: 10.1002/14651858.CD008231.pub3. Review. PubMed PMID: 23784858.
4: Panos RJ. Efficacy and safety of eco-friendly inhalers: focus on combination ipratropium bromide and albuterol in chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2013;8:221-30. doi: 10.2147/COPD.S31246. Epub 2013 Apr 30. Review. PubMed PMID: 23658481; PubMed Central PMCID: PMC3643287.
5: Albalawi ZH, Othman SS, Alfaleh K. Intranasal ipratropium bromide for the common cold. Cochrane Database Syst Rev. 2011 Jul 6;(7):CD008231. doi: 10.1002/14651858.CD008231.pub2. Review. Update in: Cochrane Database Syst Rev. 2013;6:CD008231. PubMed PMID: 21735425.
6: Gordon J, Panos RJ. Inhaled albuterol/salbutamol and ipratropium bromide and their combination in the treatment of chronic obstructive pulmonary disease. Expert Opin Drug Metab Toxicol. 2010 Mar;6(3):381-92. doi: 10.1517/17425251003649549. Review. PubMed PMID: 20163324.
7: Dotson K, Dallman M, Bowman CM, Titus MO. Ipratropium bromide for acute asthma exacerbations in the emergency setting: a literature review of the evidence. Pediatr Emerg Care. 2009 Oct;25(10):687-92; quiz 693-5. doi: 10.1097/PEC.0b013e3181b95084. Review. PubMed PMID: 19834421.
8: Appleton S, Jones T, Poole P, Pilotto L, Adams R, Lasserson TJ, Smith B, Muhammad J. Ipratropium bromide versus long-acting beta-2 agonists for stable chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD006101. Review. PubMed PMID: 16856113.
9: Wellington K. Ipratropium bromide HFA. Treat Respir Med. 2005;4(3):215-20; discussion 221-2. Review. PubMed PMID: 15987237.
10: Kässner F, Hodder R, Bateman ED. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease. Drugs. 2004;64(15):1671-82. Review. PubMed PMID: 15257628.
11: Rowe BH, Travers AH, Holroyd BR, Kelly KD, Bota GW. Nebulized ipratropium bromide in acute pediatric asthma: does it reduce hospital admissions among children presenting to the emergency department? Ann Emerg Med. 1999 Jul;34(1):75-85. Review. PubMed PMID: 10381998.
12: Delacourt C, de Blic J, Lebourgeois M, Scheinmann P. [Value of ipratropium bromide in asthma crisis in children]. Arch Pediatr. 1994 Jan;1(1):87-92. Review. French. PubMed PMID: 8087227.
13: Gross NJ. Ipratropium bromide. N Engl J Med. 1988 Aug 25;319(8):486-94. Review. PubMed PMID: 2970009.
14: Milner AD. Ipratropium bromide and airways obstruction in childhood. Postgrad Med J. 1987;63 Suppl 1:53-6. Review. PubMed PMID: 2962075; PubMed Central PMCID: PMC2428433.
15: Chervinsky P. Concomitant bronchodilator therapy and ipratropium bromide. A clinical review. Am J Med. 1986 Nov 14;81(5A):67-73. Review. PubMed PMID: 2947463.
16: Schlueter DP. Ipratropium bromide in asthma. A review of the literature. Am J Med. 1986 Nov 14;81(5A):55-60. Review. PubMed PMID: 2947461.
17: Morris HG. Review of ipratropium bromide in induced bronchospasm in patients with asthma. Am J Med. 1986 Nov 14;81(5A):36-44. Review. PubMed PMID: 2947459.
18: Cugell DW. Clinical pharmacology and toxicology of ipratropium bromide. Am J Med. 1986 Nov 14;81(5A):18-22. Review. PubMed PMID: 2947457.
19: Massey KL, Gotz VP. Ipratropium bromide. Drug Intell Clin Pharm. 1985 Jan;19(1):5-12. Review. PubMed PMID: 3155676.
20: Pakes GE, Brogden RN, Heel RC, Speight TM, Avery GS. Ipratropium bromide: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis. Drugs. 1980 Oct;20(4):237-66. Review. PubMed PMID: 6448137.

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